![molecular formula C23H19ClN6O2 B2508012 Chembl4521606 CAS No. 1207045-68-8](/img/structure/B2508012.png)
Chembl4521606
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include a discussion of the reaction conditions, reagents used, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions that were used to synthesize the compound, as well as reactions that the compound can participate in .Physical And Chemical Properties Analysis
This involves the study of properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties. These properties can give insights into the compound’s reactivity, stability, and uses .Scientific Research Applications
Expansion into Crop Protection Research
ChEMBL's extensive dataset, primarily utilized in human health research, has shown significant applicability in crop protection research. The database includes bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays, facilitating the identification of active chemical scaffolds, potential targets of phenotypic assays, and pathways for safety liabilities in crop protection. This expansion broadens the applicability of ChEMBL, allowing for its use in a wider range of scientific inquiries beyond its original medicinal chemistry focus (Gaulton et al., 2015).
Integration with Chemical Biology and Drug Discovery
The ChEMBL database is a curated repository of bioactivity data for small molecules, supporting chemical biology and lead discovery processes. It features data extracted from medicinal chemistry literature, patent bioactivity data, drug metabolism, and disposition data. The continual addition of new sources and improvements in data annotation using ontologies enhance its utility in drug discovery. Moreover, the inclusion of clinical candidate targets, metabolic pathways, and structural alerts enriches the database, making it a cornerstone for research in chemical biology and drug discovery (Gaulton et al., 2016).
Facilitation of Data Access and Utilization
The ChEMBL web services streamline access to drug discovery data and utilities, offering a gateway for scientists to integrate ChEMBL data into their research tools seamlessly. This development enhances the accessibility and practical use of ChEMBL data in scientific workflows, promoting the application of this data in various research contexts beyond its traditional scope (Davies et al., 2015).
Supporting Chemoinformatics and Machine Learning
ChEMBL's data model supports chemoinformatics applications, enabling the solution of complex chemical problems, management of data processing, and efficient searching of structures. This utility is instrumental in molecular design, visualization, and the development of predictive models, crucial for advancing research in chemoinformatics and leveraging machine learning algorithms for drug discovery and chemical research (Santra, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-3-4-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-7-5-17(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDIUXZHDCRQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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